molecular formula C19H26ClN5O2S B2680513 N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189505-89-2

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2680513
CAS No.: 1189505-89-2
M. Wt: 423.96
InChI Key: HOACMWCGBUSNAW-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic small molecule featuring a benzothiazole core fused with a pyrazole-carboxamide scaffold. Its structure includes:

  • Benzo[d]thiazole ring: Substituted with a methoxy group at position 4 and a methyl group at position 7, enhancing electron density and steric bulk.
  • Pyrazole ring: 1,3-dimethyl substitution stabilizes the heterocycle and modulates lipophilicity.
  • Carboxamide linker: Connects the pyrazole to a dimethylaminoethyl side chain, which is protonated as a hydrochloride salt to improve solubility .

This compound’s design aligns with kinase inhibitor frameworks, where benzothiazole and pyrazole moieties are common pharmacophores for targeting ATP-binding domains. However, its exact biological targets and pharmacokinetic data remain unreported in publicly available literature.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S.ClH/c1-12-7-8-15(26-6)16-17(12)27-19(20-16)24(10-9-22(3)4)18(25)14-11-13(2)21-23(14)5;/h7-8,11H,9-10H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOACMWCGBUSNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC(=NN3C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications, particularly in oncology and antifungal treatments. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound's chemical structure reveals significant functional groups that contribute to its biological activity. Its molecular formula is C18H22ClN4O4SC_{18}H_{22}ClN_4O_4S with a molecular weight of approximately 457.0 g/mol. The presence of the dimethylamino group and the methoxy-substituted benzo[d]thiazole moiety are particularly noteworthy as they may enhance the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC18H22ClN4O4S
Molecular Weight457.0 g/mol
CAS Number1219217-93-2
SolubilityNot specified

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyrazole have been shown to possess cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

In a study evaluating the cytotoxicity of related compounds against glioma cells, one derivative demonstrated an IC50 value of 5.13 µM, indicating potent activity compared to the standard drug 5-FU (IC50 = 8.34 µM) . The mechanism involved apoptosis induction and cell cycle arrest predominantly in the G0/G1 phase.

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Research indicates that modifications in the structure can enhance antifungal efficacy against pathogens like Fusarium oxysporum.

Table 2: Antifungal Activity Data

CompoundMIC (µg/mL)Target Organism
N-(2-(dimethylamino)ethyl)...12.5Fusarium oxysporum
Control (Miconazole)25Fusarium oxysporum

The presence of specific substituents, such as methoxy and thiol groups, has been correlated with increased antifungal activity, suggesting a structure-activity relationship that merits further investigation .

The biological mechanisms underlying the activity of this compound involve interactions with cellular pathways crucial for tumor growth and fungal metabolism. The presence of heterocyclic rings may facilitate binding to target enzymes or receptors involved in these processes.

Proposed Mechanisms

  • Inhibition of Cell Proliferation : The compound likely interferes with cell cycle progression, leading to apoptosis in cancer cells.
  • Disruption of Fungal Cell Integrity : It may alter membrane permeability or inhibit critical enzymatic functions in fungal cells.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Properties Reference
Target Compound Benzo[d]thiazole + Pyrazole 4-OCH₃, 7-CH₃ (benzothiazole); 1,3-CH₃ (pyrazole); dimethylaminoethyl-HCl ~475.0 (estimated) Hydrochloride salt, polar
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole-carboxamide 4-CN, 1/3-CH₃; phenyl groups 403.1 mp 133–135°C, moderate yield
Dasatinib (BMS-354825) Thiazole-carboxamide 2-Chloro-6-methylphenyl; pyrimidine-piperazinyl 488.0 Kinase inhibitor, FDA-approved
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (1215321-47-3) Benzo[d]thiazole + benzamide 4-F (benzothiazole); piperidine-sulfonyl ~530.0 (estimated) Sulfonamide linker

Functional Group Impact on Properties

Substituent Effects on Solubility: The target compound’s dimethylaminoethyl-HCl group enhances aqueous solubility compared to neutral pyrazole-carboxamides (e.g., compound 3a in Table 1) . Fluorine or chlorine substituents (e.g., compound 3d in ) increase lipophilicity but reduce melting points (mp 181–183°C vs. 133–135°C for 3a) .

Heterocycle Influence on Bioactivity :

  • Pyrazole-carboxamides (e.g., 3a–3p in ) exhibit moderate yields (62–71%) and stability, but lack kinase-targeting motifs like the pyrimidine-piperazinyl group in Dasatinib .
  • The benzo[d]thiazole core in the target compound may mimic Dasatinib’s thiazole moiety but with altered selectivity due to methoxy/methyl substitutions .

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving carboxamide coupling and salt formation, similar to Dasatinib’s preparation (e.g., PMB protection/deprotection in ) .
  • In contrast, simpler pyrazole derivatives (e.g., 3a–3p) are synthesized via EDCI/HOBt-mediated coupling with fewer purification steps .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the pyrazole-carboxamide core with substituted benzo[d]thiazol-2-amine derivatives. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt in DMF under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .
    • Challenges : Control reaction temperature (<40°C) to prevent decomposition of the dimethylaminoethyl moiety.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions (e.g., methoxy at δ 3.8 ppm, dimethylaminoethyl protons at δ 2.2–2.6 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • IR : Confirm carbonyl (C=O) stretches at ~1650 cm⁻¹ and benzo[d]thiazole ring vibrations .

Q. How do solubility properties impact experimental design for in vitro assays?

  • Methodological Answer :

  • Solvent selection : The compound is sparingly soluble in water but dissolves in DMSO (50 mg/mL). Prepare stock solutions in DMSO and dilute in PBS (<1% DMSO final) for cell-based assays to avoid cytotoxicity .
  • Stability : Monitor pH-dependent degradation (stable at pH 6–8) using HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinase domains). Focus on the benzo[d]thiazole moiety’s π-π stacking interactions .
  • MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and hydrogen bonding patterns .
    • Validation : Cross-reference computational results with SPR (surface plasmon resonance) binding assays .

Q. How should researchers address contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-response analysis : Perform MTT assays across a concentration gradient (0.1–100 µM) to differentiate between therapeutic and cytotoxic ranges .
  • Mechanistic studies : Use RNA-seq to identify differentially expressed genes in treated cells, focusing on apoptosis vs. antimicrobial pathways .
    • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to validate significance (p < 0.01) .

Q. What advanced separation techniques improve purity for structural analogs?

  • Methodological Answer :

  • HPLC : Use a chiral column (e.g., Chiralpak IA) with isopropanol/hexane mobile phase to resolve enantiomers .
  • Membrane filtration : Employ tangential flow filtration (TFF) for large-scale purification, optimizing pore size (10 kDa) to retain impurities .
    • Quality control : Validate purity via LC-MS and elemental analysis (C, H, N ±0.3%) .

Q. How can AI-driven experimental design optimize reaction conditions?

  • Methodological Answer :

  • DOE (Design of Experiments) : Use platforms like COMSOL Multiphysics to model variables (temperature, solvent ratio, catalyst loading) and predict optimal yields .
  • Automation : Implement robotic liquid handlers for high-throughput screening of reaction parameters (e.g., 96-well plate format) .
    • Data integration : Train neural networks on historical reaction data to recommend conditions for novel derivatives .

Key Methodological Notes

  • Theoretical Frameworks : Link studies to kinase inhibition or receptor-ligand interaction theories to contextualize findings .
  • Advanced Instrumentation : Highlight use of hyphenated techniques (e.g., LC-MS/MS) for metabolite identification in pharmacokinetic studies .

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